

Spectroscopic Scrutiny: A Comparative Analysis of 1-Methylcyclobutanecarboxylic Acid and Its Isomers

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Compound of Interest

Compound Name: 1-Methylcyclobutanecarboxylic acid

Cat. No.: B1314321

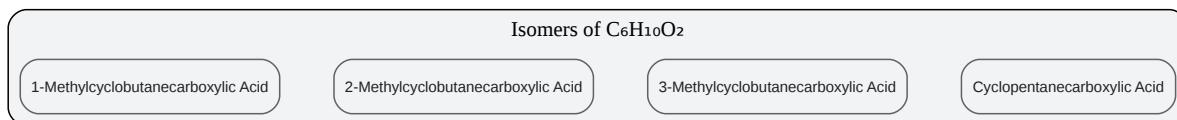
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In the intricate world of drug discovery and development, the precise characterization of molecular structure is paramount. Subtle differences in isomeric forms can lead to vastly different pharmacological activities and toxicological profiles. This guide provides a detailed spectroscopic comparison of **1-methylcyclobutanecarboxylic acid** and its structural isomers: 2-methylcyclobutanecarboxylic acid, 3-methylcyclobutanecarboxylic acid, and cyclopentanecarboxylic acid. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to distinguish between these closely related compounds.

Isomeric Landscape

1-Methylcyclobutanecarboxylic acid and its isomers share the same molecular formula, $C_6H_{10}O_2$, and molecular weight, 114.14 g/mol. However, the arrangement of their atoms differs, leading to distinct chemical and physical properties that can be elucidated through spectroscopic techniques. The isomers considered in this guide are depicted below.



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Figure 1: Isomers of **1-Methylcyclobutanecarboxylic Acid**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-Methylcyclobutanecarboxylic acid** and its isomers. This data has been compiled from various spectral databases and scientific literature.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Carboxyl H (-COOH)	Cycloalkane H's	Methyl H (-CH ₃)
1-Methylcyclobutanecarboxylic Acid	~11-12 (s, 1H)	1.8-2.6 (m)	~1.5 (s, 3H)
2-Methylcyclobutanecarboxylic Acid	~11-12 (s, 1H)	1.7-3.0 (m)	~1.2 (d, 3H)
3-Methylcyclobutanecarboxylic Acid	~11-12 (s, 1H)	1.9-3.2 (m)	~1.1 (d, 3H)
Cyclopentanecarboxylic Acid	11.95 (s, 1H)	1.5-2.0 (m, 8H), 2.7 (m, 1H)	-

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Carboxyl C (-COOH)	Quaternary C	Cycloalkan e CH	Cycloalkan e CH ₂	Methyl C (- CH ₃)
1-Methylcyclobutanecarboxylic Acid	~184	~48	-	~35, ~18	~25
2-Methylcyclobutanecarboxylic Acid	~182	-	~45, ~35	~28, ~22	~18
3-Methylcyclobutanecarboxylic Acid	~183	-	~38, ~28	~32	~22
Cyclopentane carboxylic Acid	182.5	-	45.8	30.2, 25.8	-

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carbonyl)	C-O Stretch
1- Methylcyclobutanecar boxylic Acid	2500-3300 (broad)	~1705	~1200-1300
2- Methylcyclobutanecar boxylic Acid	2500-3300 (broad)	~1700	~1200-1300
3- Methylcyclobutanecar boxylic Acid	2500-3300 (broad)	~1700	~1200-1300
Cyclopentanecarboxyl ic Acid	2500-3300 (broad)	1704	1238

Mass Spectrometry Data

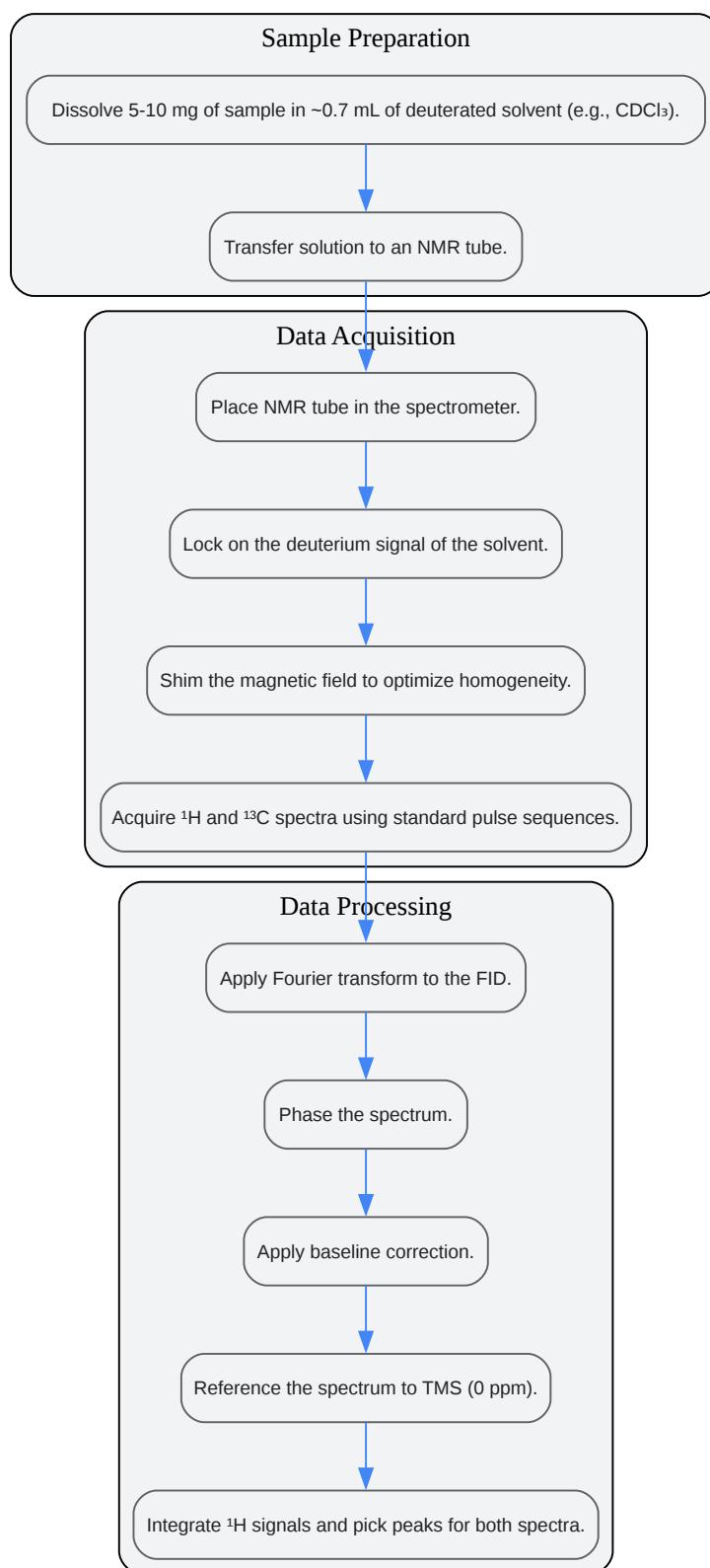
Table 4: Key Mass Spectrometry Fragments (m/z)

Compound	Molecular Ion [M] ⁺	[M-OH] ⁺	[M-COOH] ⁺	Base Peak
1- Methylcyclobutan ecarboxylic Acid	114	97	69	69
2- Methylcyclobutan ecarboxylic Acid	114	97	69	69
3- Methylcyclobutan ecarboxylic Acid	114	97	69	56
Cyclopentanecar boxylic Acid	114	97	69	69

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

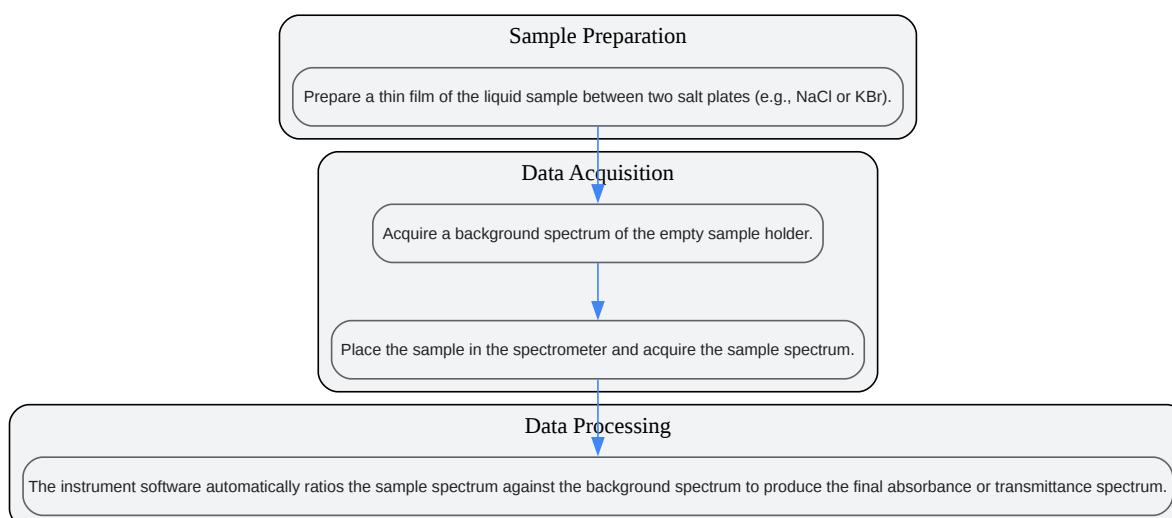


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Figure 2: General workflow for NMR spectroscopy.

A sample of the carboxylic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence is used, and for ^{13}C NMR, a proton-decoupled pulse sequence is employed. Data is processed by Fourier transformation, phasing, baseline correction, and referencing to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy



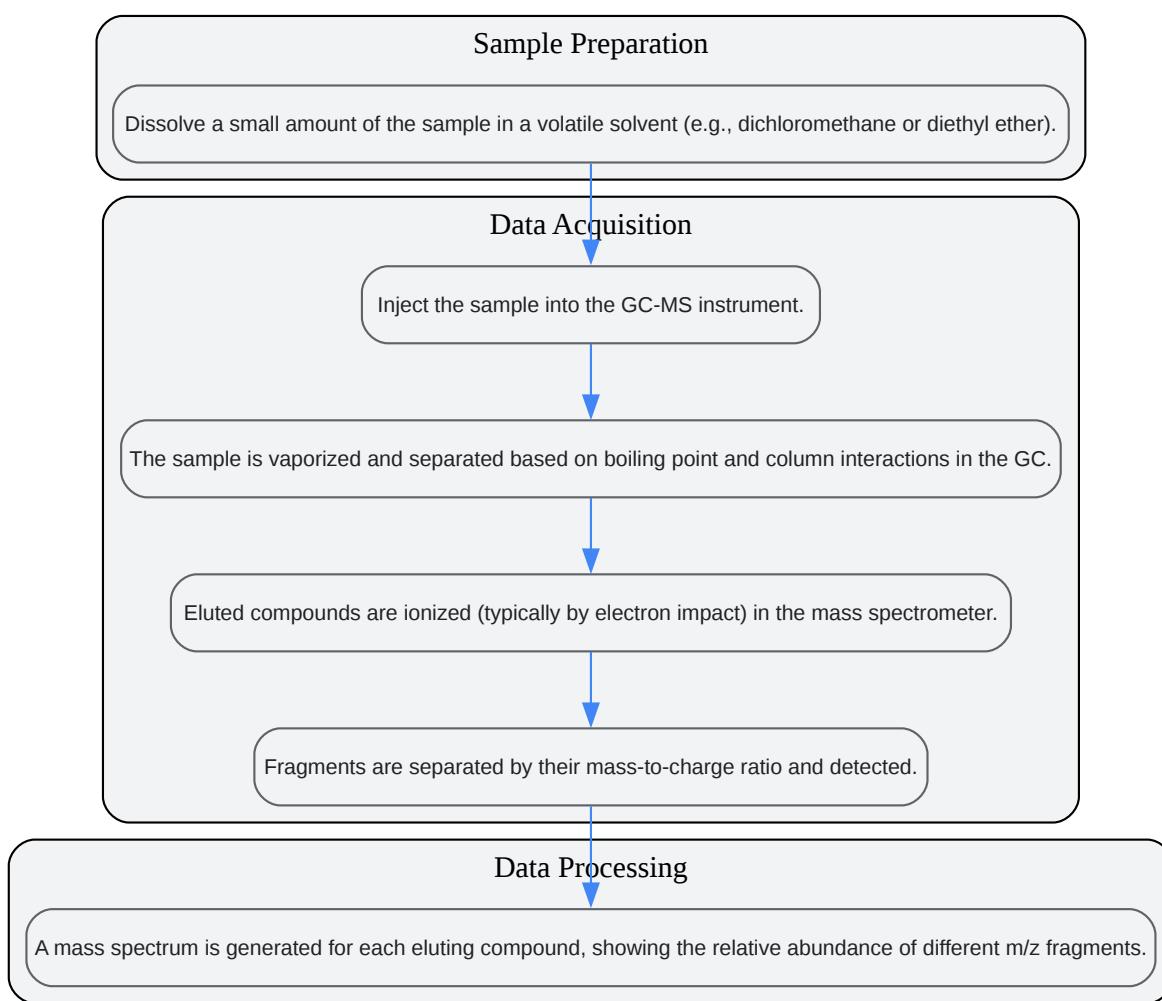
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Figure 3: General workflow for FTIR spectroscopy.

A drop of the neat liquid sample is placed between two polished salt (NaCl or KBr) plates to create a thin film. An infrared spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty salt plates is first collected and automatically subtracted from the

sample spectrum. The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)



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